6-bromo-2-isocyanato-1-methyl-1H-indole
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Overview
Description
6-bromo-2-isocyanato-1-methyl-1H-indole is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.08 g/mol . This compound belongs to the indole family, which is known for its significant role in various biological and chemical processes. The presence of the bromine atom and the isocyanate group in its structure makes it a valuable intermediate in organic synthesis.
Preparation Methods
One common method involves the reaction of 2-methyl-1H-indole with bromine in the presence of a suitable solvent to yield 6-bromo-2-methyl-1H-indole . This intermediate is then treated with phosgene or a similar reagent to introduce the isocyanate group, resulting in the formation of 6-bromo-2-isocyanato-1-methyl-1H-indole .
Chemical Reactions Analysis
6-bromo-2-isocyanato-1-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols, amines, or water to form corresponding ureas, carbamates, or amines.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-bromo-2-isocyanato-1-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-2-isocyanato-1-methyl-1H-indole involves its interaction with nucleophiles due to the presence of the isocyanate group. This group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of ureas, carbamates, or amines. The bromine atom can also participate in substitution reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
6-bromo-2-isocyanato-1-methyl-1H-indole can be compared with other indole derivatives, such as:
6-bromo-2-methyl-1H-indole: Lacks the isocyanate group, making it less reactive in certain nucleophilic addition reactions.
2-isocyanato-1-methyl-1H-indole: Lacks the bromine atom, affecting its substitution reaction profile.
6-bromoindole: Lacks both the methyl and isocyanate groups, limiting its applications in synthesis.
The presence of both the bromine atom and the isocyanate group in this compound makes it unique and versatile for various chemical transformations .
Properties
CAS No. |
2649053-85-8 |
---|---|
Molecular Formula |
C10H7BrN2O |
Molecular Weight |
251.1 |
Purity |
95 |
Origin of Product |
United States |
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